2,6-Diamino-1-hydroxypyrimidin-4-one
Description
Significance of Pyrimidine (B1678525) Derivatives in Chemical and Biochemical Research
Pyrimidine derivatives are a cornerstone of chemical and biochemical research due to their profound biological and medicinal significance. ignited.inijpsr.com The pyrimidine ring system is a fundamental component of nature, most notably forming the structure of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of the nucleic acids DNA and RNA. wikipedia.org This central role in the chemistry of life has made pyrimidine and its derivatives a major focus in medicinal chemistry.
The versatility of the pyrimidine scaffold has allowed for the synthesis of a vast number of compounds with a wide spectrum of biological activities. wjarr.com Researchers have successfully developed pyrimidine-based drugs with applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. gsconlinepress.comjrasb.comorientjchem.org For instance, certain 2,4-diaminopyrimidines have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids, making them effective antifolates. nih.gov The broad utility of these compounds in treating a range of diseases underscores their importance in the development of new therapeutics. gsconlinepress.comresearchgate.net
Historical Development of Research on 2,6-Diamino-1-hydroxypyrimidin-4-one and Related Structures
The systematic study of pyrimidines dates back to the late 19th century. In 1884, Pinner initiated the formal investigation of this class of compounds by synthesizing derivatives through the condensation of ethyl acetoacetate (B1235776) with amidines, and he proposed the name "pyrimidin" in 1885. wikipedia.org Although some pyrimidine derivatives like alloxan (B1665706) were known earlier, the parent pyrimidine compound was not prepared until 1900 by Gabriel and Colman. wikipedia.org
Research into aminohydroxypyrimidines, structures closely related to 2,6-Diamino-1-hydroxypyrimidin-4-one, has a similarly long history. A key related compound, 2,4-Diamino-6-hydroxypyrimidine (B22253) (CAS 56-06-4), was synthesized as early as 1900 by Traube. orgsyn.org The established method for its preparation involves the condensation of ethyl cyanoacetate (B8463686) with guanidine (B92328) in the presence of a base like sodium ethoxide. orgsyn.orggoogleapis.comchemicalbook.com This compound has since become a crucial starting material and intermediate in the synthesis of numerous other molecules, including pharmaceuticals and agrochemicals. googleapis.comgoogle.comalzchem.com Its role as a precursor for more complex molecules has cemented its place in the historical development of medicinal and organic chemistry.
Scope and Objectives of Academic Inquiry into 2,6-Diamino-1-hydroxypyrimidin-4-one
The primary focus of academic inquiry into diaminohydroxypyrimidine structures has been their application as versatile building blocks for synthesizing compounds with valuable pharmacological properties. nbinno.com For the widely studied isomer, 2,4-Diamino-6-hydroxypyrimidine, research objectives are diverse and span multiple scientific fields.
Key Research Objectives:
Pharmaceutical Synthesis: A major objective is its use as a precursor for synthesizing active pharmaceutical ingredients. It serves as a key intermediate in the production of antiviral drugs (like acyclovir), anticancer agents, and inhibitors of protein kinases. nbinno.com It is also the starting material for producing 6-chloro-2,4-diaminopyrimidine, a precursor to the antihypertensive drug Minoxidil. googleapis.comgoogle.comnih.gov
Enzyme Inhibition Studies: The compound itself is an object of study for its biological activity. For example, 2,4-Diamino-6-hydroxypyrimidine is known to be a selective and specific inhibitor of GTP cyclohydrolase I, which is the rate-limiting enzyme in pterin (B48896) biosynthesis. chemicalbook.com This inhibitory action can be used as a tool to block nitric oxide (NO) production in various cell types for research purposes. chemicalbook.comnih.gov
Agrochemical Development: In agriculture, research has focused on its use in synthesizing herbicides that can selectively control broadleaf weeds in various crops. nbinno.com
Materials Science: More recent academic inquiry has explored novel applications. A 2015 study reported the synthesis of a poly(azomethine-urethane) based on 2,4-Diamino-6-hydroxypyrimidine, which was designed as a fluorescent probe for the selective detection of copper ions (Cu2+) in aqueous solutions. researchgate.net
While these objectives are specific to the well-researched isomer, they illustrate the potential scope of inquiry for other derivatives like 2,6-Diamino-1-hydroxypyrimidin-4-one, should it become a focus of future research.
Data Tables
Table 1: Chemical Properties of 2,4-Diamino-6-hydroxypyrimidine (Isomer of the Subject Compound)
| Property | Value |
| CAS Number | 56-06-4 |
| Molecular Formula | C₄H₆N₄O |
| Molecular Weight | 126.12 g/mol |
| Appearance | White to cream fine crystalline powder |
| Melting Point | 285-286 °C (decomposes) chemicalbook.com |
| Synonyms | 2,6-Diaminopyrimidin-4(1H)-one, 2,6-Diamino-4-pyrimidinol |
Table 2: Summary of Research Applications for 2,4-Diamino-6-hydroxypyrimidine
| Field of Application | Specific Use / Research Focus |
| Pharmaceuticals | Intermediate for antivirals, anticancer agents, antihypertensives (Minoxidil). googleapis.comnbinno.com |
| Biochemistry | Selective inhibitor of GTP cyclohydrolase I; tool for blocking nitric oxide production. chemicalbook.comnih.gov |
| Agriculture | Precursor for the synthesis of selective post-emergence herbicides. nbinno.com |
| Materials Science | Building block for fluorescent polymer sensors for detecting metal ions (e.g., Cu2+). researchgate.net |
Synthetic Methodologies and Chemical Transformations of 2,6-Diamino-1-hydroxypyrimidin-4-one
The synthesis and chemical behavior of N-hydroxylated pyrimidine derivatives are of significant interest due to their structural analogy to biologically important nucleobases and their potential as unique scaffolds in medicinal chemistry. The compound 2,6-Diamino-1-hydroxypyrimidin-4-one, featuring an N-hydroxy group within a diaminopyrimidinone core, presents a unique set of synthetic challenges and opportunities for chemical modification. This article explores the synthetic strategies for its formation and subsequent chemical transformations.
Properties
CAS No. |
131230-62-1 |
|---|---|
Molecular Formula |
C4H6N4O2 |
Molecular Weight |
142.12 g/mol |
IUPAC Name |
2,6-diamino-1-hydroxypyrimidin-4-one |
InChI |
InChI=1S/C4H6N4O2/c5-2-1-3(9)7-4(6)8(2)10/h1,10H,5H2,(H2,6,7,9) |
InChI Key |
PHBRROLCXYXCIU-UHFFFAOYSA-N |
SMILES |
C1=C(N(C(=NC1=O)N)O)N |
Canonical SMILES |
C1=C(N(C(=NC1=O)N)O)N |
Synonyms |
4(3H)-Pyrimidinone, 2,6-diamino-, 1-oxide (9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2,6 Diamino 1 Hydroxypyrimidin 4 One
De Novo Synthesis Approaches for 2,6-Diamino-1-hydroxypyrimidin-4-one
A direct, one-step synthesis for 2,6-Diamino-1-hydroxypyrimidin-4-one is not prominently documented in the literature. Therefore, a logical synthetic approach involves a two-stage process: the initial construction of the 2,6-diaminopyrimidin-4-one core, followed by the introduction of the N1-hydroxy group via selective oxidation.
The foundational step in the synthesis is the well-established construction of the pyrimidine (B1678525) ring. The most common method for synthesizing the 2,6-diaminopyrimidin-4-one precursor is the Traube pyrimidine synthesis, which involves the condensation of guanidine (B92328) with a β-keto ester or a related derivative, such as ethyl cyanoacetate (B8463686). googleapis.comorgsyn.org
The reaction proceeds via the condensation of guanidine with ethyl cyanoacetate in the presence of a strong base like sodium ethoxide. orgsyn.org The base deprotonates the α-carbon of ethyl cyanoacetate, which then acts as a nucleophile, attacking the guanidine. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyrimidine ring.
Following the successful synthesis of the 2,6-diaminopyrimidin-4-one scaffold, the next crucial step is the introduction of the hydroxyl group at the N1 position. This transformation can be hypothetically achieved through selective N-oxidation. Methods for N-oxidation of similar diaminopyrimidine heterocycles have been reported, often employing peroxy acids. For instance, reagents like m-chloroperoxybenzoic acid (mCPBA) or a combination of hydrogen peroxide and trifluoroacetic anhydride (B1165640) have been effectively used for the N-oxidation of fused pyrimidine systems and other diaminopyrimidine derivatives. googleapis.comrsc.org The reaction involves the electrophilic attack of the oxidant on one of the ring nitrogen atoms. The N1 position is a likely candidate for oxidation, though regioselectivity can be an issue.
Optimizing the reaction conditions is critical for maximizing the yield and purity of 2,6-Diamino-1-hydroxypyrimidin-4-one. This involves a careful tuning of parameters for both the initial condensation reaction and the subsequent N-oxidation step.
For the condensation reaction , key parameters include:
Base: Strong bases like sodium ethoxide or sodium methylate are typically required to facilitate the initial condensation. googleapis.comorgsyn.org The stoichiometry of the base is crucial to ensure complete reaction without promoting side reactions.
Solvent: Anhydrous alcohols, such as ethanol, are commonly used as solvents to ensure the solubility of reactants and the activity of the alkoxide base. orgsyn.org
Temperature and Reaction Time: The reaction is often initiated at a lower temperature and then heated to reflux for several hours to drive the cyclization to completion. googleapis.comorgsyn.org
For the subsequent N-oxidation step , optimization would focus on:
Oxidizing Agent: The choice of oxidant is paramount. While mCPBA is a common choice, other reagents like magnesium monoperoxyphthalate or Oxone could also be explored for better selectivity and milder reaction conditions. googleapis.comrsc.org
Stoichiometry: A slight excess of the oxidizing agent may be required to ensure full conversion, but a large excess can lead to over-oxidation or degradation of the product.
Temperature: N-oxidation reactions are often conducted at low temperatures (e.g., 0–10 °C) to control the exothermic nature of the reaction and minimize side-product formation. rsc.org
The following interactive table summarizes key parameters that would require optimization for this proposed synthetic route.
| Reaction Stage | Parameter | Typical Range/Conditions | Purpose |
| Condensation | Base | Sodium Ethoxide, Sodium Methylate (2 eq.) | Deprotonation of ester |
| Solvent | Anhydrous Ethanol | Reactant solubility | |
| Temperature | 20°C to Reflux | Reaction initiation and completion | |
| Reactants | Guanidine, Ethyl Cyanoacetate | Pyrimidine ring formation | |
| N-Oxidation | Oxidant | mCPBA, H₂O₂/TFAA | Introduction of N-hydroxy group |
| Solvent | Acetonitrile (B52724), Methanol, Ethanol | Reactant solubility | |
| Temperature | 0°C to Room Temperature | Control reactivity, minimize side reactions | |
| Reaction Time | 2 - 24 hours | Ensure complete conversion |
While the condensation-oxidation route is a plausible pathway to 2,6-Diamino-1-hydroxypyrimidin-4-one, other strategies used for synthesizing pyrimidinone analogues are worth considering for their potential adaptability. Modern synthetic methods offer alternative disconnections for the pyrimidine core.
One alternative involves a [4+2] cycloaddition approach, where α,β-unsaturated imines react with isocyanates to form the pyrimidinone ring. mdpi.com Another strategy starts from β-enaminones, which can undergo base-catalyzed isomerization and subsequent cyclization to yield N-substituted pyrimidinones. mdpi.com
A comparative analysis highlights the pros and cons of these approaches:
Traube Synthesis (Condensation-Oxidation):
Pros: Utilizes readily available and inexpensive starting materials (guanidine, ethyl cyanoacetate). The synthesis of the pyrimidinone core is robust and high-yielding. orgsyn.org
Cons: It is a two-step process. The final N-oxidation step may suffer from regioselectivity issues (oxidation at N1 vs. N3) and potential side reactions, requiring careful optimization.
Cycloaddition Routes:
Pros: Can offer high regioselectivity in a single step and may allow for the introduction of diverse substituents.
Ultimately, the classical Traube synthesis followed by a carefully optimized N-oxidation step appears to be the most practical and straightforward hypothetical route based on established precedents in pyrimidine chemistry.
Derivatization Strategies and Functional Group Modifications of 2,6-Diamino-1-hydroxypyrimidin-4-one
The chemical architecture of 2,6-Diamino-1-hydroxypyrimidin-4-one offers multiple sites for derivatization, including the exocyclic amino groups, the N-hydroxy group, and the C5 position of the pyrimidine ring. These modifications can be used to modulate the compound's physicochemical properties.
The pyrimidine core, being electron-rich due to the two amino groups, is activated towards electrophilic substitution, particularly at the C5 position.
Halogenation: A common modification for activated pyrimidines is halogenation at the C5 position using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). This reaction has been demonstrated on related 2,4-diaminopyrimidine (B92962) systems. nih.gov The resulting 5-halo derivative serves as a versatile intermediate for introducing further diversity.
Cross-Coupling Reactions: A 5-halo-substituted derivative can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups at the C5 position. This strategy is widely used in the synthesis of complex pyrimidine-based molecules. nih.gov
Reactions of Amino Groups: The exocyclic amino groups at C2 and C6 are nucleophilic and can undergo reactions such as acylation with acid chlorides or anhydrides, or alkylation with alkyl halides. These reactions would need to be carefully controlled to manage selectivity between the two amino groups and potential competing reactions at the N1-hydroxy position.
The following table outlines potential derivatization reactions.
| Reaction Type | Reagent | Position of Modification | Resulting Functional Group |
| Iodination | N-Iodosuccinimide (NIS) | C5 | Iodo |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | C5 (requires prior halogenation) | Aryl |
| Acylation | Acetyl Chloride | C2/C6 Amino Groups | Acetamide |
| Alkylation | Methyl Iodide | C2/C6 Amino Groups | Methylamino |
The redox chemistry of 2,6-Diamino-1-hydroxypyrimidin-4-one is primarily dictated by the N-hydroxy group.
Reduction: The N1-hydroxy group can be reduced back to an N-H bond. This dehydroxylation can typically be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or dissolving metal reductions. This reaction would yield the parent 2,6-diaminopyrimidin-4-one, confirming the structure or providing access to the non-hydroxylated scaffold if needed.
Oxidation: The N-hydroxy group itself is an oxidation product. Further oxidation of the molecule could potentially lead to the formation of a nitrone if one of the exocyclic amino groups were first converted to a secondary amine. The direct oxidation of N,N-disubstituted hydroxylamines to nitrones is a known transformation. chimia.ch However, harsh oxidizing conditions could also lead to ring-opening or degradation, given the electron-rich nature of the diaminopyrimidine system. The exocyclic primary amino groups could also be susceptible to oxidation, although this typically requires specific reagents to avoid complex product mixtures.
The unique combination of amino, amide, and N-hydroxy functionalities makes 2,6-Diamino-1-hydroxypyrimidin-4-one a versatile platform for further chemical exploration, contingent on the development of a robust and reliable synthetic route.
Introduction of Specific Substituents to 2,6-Diamino-1-hydroxypyrimidin-4-one Derivatives
The introduction of specific functional groups onto the 2,6-diamino-1-hydroxypyrimidin-4-one scaffold is crucial for modulating its chemical and biological properties. The electron-rich nature of the diaminopyrimidine ring, conferred by the two amino groups, directs electrophilic substitution primarily to the C5 position. Furthermore, the exocyclic amino groups themselves represent key sites for modification.
Electrophilic Substitution at the C5 Position:
The C5 position of the pyrimidine ring is activated towards electrophilic attack. Halogenation and nitrosation are common transformations used to introduce substituents at this site, which can then serve as handles for further diversification.
Halogenation: Introduction of a halogen, such as iodine, at the C5 position can be achieved using reagents like N-iodosuccinimide (NIS) in an appropriate solvent like acetonitrile. This reaction proceeds readily on similar 2,4-diaminopyrimidine systems and provides a versatile intermediate. mdpi.com The resulting 5-iodo derivative can then participate in various cross-coupling reactions, such as the Suzuki reaction, to introduce aryl or heteroaryl substituents. mdpi.com
Nitrosation and Subsequent Derivatization: The C5 position can be nitrosated using nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). The resulting 5-nitroso derivative is a key intermediate. This group can be reduced to a 5-amino group, which can then be acylated or otherwise modified to introduce a wide array of substituents. This strategy is effective for introducing formamido groups in related diaminohydroxypyrimidines.
Modification of Exocyclic Amino Groups:
The amino groups at the C2 and C6 positions can undergo reactions typical of primary amines, most notably acylation.
Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides can introduce acyl groups onto one or both of the amino functions. The reaction conditions, including solvent and temperature, can influence whether mono- or di-acylation occurs. rsc.orgoregonstate.edu This modification can be used to introduce a variety of functional groups and alter the electronic properties of the molecule.
The following table summarizes potential substitution reactions and the resulting derivatives.
| Reaction Type | Reagent/Conditions | Position of Substitution | Resulting Functional Group |
| Iodination | N-Iodosuccinimide (NIS) / CH₃CN | C5 | Iodo (-I) |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C5 (from 5-iodo derivative) | Aryl |
| Nitrosation | NaNO₂ / Acid | C5 | Nitroso (-NO) |
| Acylation | Acyl chloride / Base | N2 and/or N6 | Acylamino (-NHCOR) |
Synthesis of Isotopically Labeled 2,6-Diamino-1-hydroxypyrimidin-4-one Analogues for Tracing Studies
Isotopically labeled compounds are indispensable tools for tracing the metabolic fate, distribution, and mechanism of action of molecules in biological systems. The synthesis of labeled 2,6-diamino-1-hydroxypyrimidin-4-one analogues can be strategically achieved by incorporating isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) into the pyrimidine core. The most common approach involves the use of commercially available, isotopically enriched starting materials in the de novo synthesis of the pyrimidine ring. nih.gov
The primary synthetic route to the diaminopyrimidinone core involves the condensation of a guanidine derivative with a three-carbon component, such as a cyanoacetic ester or a malonic ester derivative. youtube.combu.edu.eg To synthesize the N-hydroxy target compound, a similar cyclization using N-hydroxyguanidine would be a plausible route. google.com
¹⁵N-Labeling:
Nitrogen isotopes can be readily incorporated by using isotopically labeled guanidine. Commercially available [¹³C, ¹⁵N₃]-guanidine hydrochloride provides a direct precursor to introduce three ¹⁵N atoms and one ¹³C atom into the final molecule. medchemexpress.com
Synthetic Scheme: The condensation of [¹⁵N₃]-N-hydroxyguanidine with ethyl cyanoacetate would yield [1,2,3,N²,N⁶-¹⁵N₅]-2,6-diamino-1-hydroxypyrimidin-4-one. The N-hydroxyguanidine itself can be prepared from hydroxylamine (B1172632) and a labeled cyanamide (B42294).
¹³C-Labeling:
Carbon-13 can be introduced through either the guanidine component or the three-carbon unit.
Using Labeled Guanidine: As mentioned, [¹³C, ¹⁵N₃]-guanidine hydrochloride serves as a source for a ¹³C atom at the C2 position of the pyrimidine ring. nih.govmedchemexpress.com
Using Labeled Three-Carbon Precursors: Condensation of guanidine (or N-hydroxyguanidine) with ¹³C-labeled ethyl cyanoacetate or diethyl malonate can place the labels at the C4, C5, or C6 positions. For instance, using diethyl [2-¹³C]malonate would label the C5 position, while diethyl [1,3-¹³C₂]malonate would label the C4 and C6 positions. Synthesis of such labeled precursors is well-established. nih.govnih.gov
Deuterium (B1214612) Labeling:
Deuterium labels (²H) can be introduced at non-exchangeable C-H positions. While direct H-D exchange on the heterocyclic ring can be achieved under certain catalytic conditions, a more specific method involves using deuterated precursors. nih.govresearchgate.net For example, using a deuterated malonic acid derivative would introduce deuterium at the C5 position.
The following table outlines strategies for isotopic labeling.
| Isotope | Labeled Precursor | Position(s) Labeled |
| ¹⁵N | [¹⁵N₃]-Guanidine derivative | N1, N3, and both exocyclic N atoms |
| ¹³C | [¹³C]-Guanidine derivative | C2 |
| ¹³C | Ethyl [2-¹³C]cyanoacetate | C5 |
| ¹³C | Diethyl [1,3-¹³C₂]malonate | C4, C6 |
| ²H | Deuterated malonic ester | C5 |
These labeled analogues are critical for use in metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative mass spectrometry, enabling a detailed understanding of the compound's behavior in complex biological matrices. biorxiv.orgresearchgate.net
Advanced Structural Elucidation and Spectroscopic Characterization of 2,6 Diamino 1 Hydroxypyrimidin 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,6-Diamino-1-hydroxypyrimidin-4-one
NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), within a molecule. By analyzing chemical shifts, signal multiplicities, and through-bond correlations, a complete structural map can be assembled.
The ¹H NMR spectrum is used to identify the number and type of protons in a molecule. For 2,6-Diamino-1-hydroxypyrimidin-4-one, four distinct proton environments are anticipated: the single proton on the pyrimidine (B1678525) ring (H-5), the protons of the two amino groups (2-NH₂ and 6-NH₂), and the proton of the N-hydroxy group (N-OH).
H-5 Proton: This proton is attached to a carbon atom (C-5) situated between two nitrogen-bearing carbons. It is expected to appear as a sharp singlet in the spectrum, as it has no adjacent protons to couple with. In related diaminopyrimidine structures, this proton typically resonates in the aromatic region. For example, the H-5 proton in similar amino-pyrimidine compounds has been observed between 7.26 and 7.60 ppm. semanticscholar.org The presence of the N-oxide functionality may influence this chemical shift.
Amino Protons (2-NH₂ and 6-NH₂): The protons on the two amino groups are expected to appear as two distinct, broad singlets. Their chemical shifts are highly dependent on solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. Typically, these signals for amino groups on pyrimidine rings appear in the range of 5.0 to 7.5 ppm. semanticscholar.orggoogle.com
N-Hydroxy Proton (N-OH): The proton of the hydroxyl group attached to the ring nitrogen is also exchangeable and will likely appear as a broad singlet. Its chemical shift would be expected to be further downfield, potentially in the range of 9.0 to 11.0 ppm, characteristic of acidic protons.
Interactive Table 1: Predicted ¹H NMR Spectral Data for 2,6-Diamino-1-hydroxypyrimidin-4-one
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 | ~7.3 - 7.8 | Singlet (s) | 1H |
| 6-NH₂ | ~6.5 - 7.5 | Broad Singlet (br s) | 2H |
| 2-NH₂ | ~5.0 - 6.5 | Broad Singlet (br s) | 2H |
| N-OH | ~9.0 - 11.0 | Broad Singlet (br s) | 1H |
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum is typically proton-decoupled, meaning each unique carbon appears as a single line. The structure of 2,6-Diamino-1-hydroxypyrimidin-4-one contains four distinct carbon atoms within its heterocyclic framework.
Carbonyl Carbon (C-4): The carbon atom of the carbonyl group (C=O) is the most deshielded and is expected to resonate at the lowest field (highest chemical shift), typically in the range of 160-175 ppm for pyrimidinone systems.
Amino-Substituted Carbons (C-2 and C-6): These carbons are attached to two nitrogen atoms and are also significantly deshielded. Their signals are expected to appear in the range of 150-165 ppm. The N-oxide group at the N-1 position will likely have a notable effect on the chemical shifts of the adjacent C-2 and C-6 carbons compared to non-N-oxidized analogs. rsc.org
Methine Carbon (C-5): This is the only carbon in the ring bonded directly to a hydrogen atom. It is the most shielded of the ring carbons and is expected to resonate at the highest field (lowest chemical shift), likely in the range of 90-110 ppm.
Interactive Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 2,6-Diamino-1-hydroxypyrimidin-4-one
| Carbon Assignment | Hybridization | Predicted Chemical Shift (δ, ppm) |
| C-4 | sp² | 160 - 175 |
| C-2 | sp² | 150 - 165 |
| C-6 | sp² | 150 - 165 |
| C-5 | sp² | 90 - 110 |
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and the carbon atoms to which they are attached. columbia.edu For 2,6-Diamino-1-hydroxypyrimidin-4-one, the HSQC spectrum would be expected to show a single cross-peak, correlating the ¹H signal of the H-5 proton with the ¹³C signal of the C-5 carbon. This provides a definitive link between these two signals in their respective 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is one of the most powerful tools for structural elucidation, as it reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com This technique allows for the mapping of the entire carbon skeleton, including quaternary (non-protonated) carbons.
Key expected HMBC correlations would include:
The H-5 proton showing correlations to the quaternary carbons C-4 (a two-bond coupling, ²J) and C-6 (a two-bond coupling, ²J).
The protons of the 6-NH₂ group showing correlations to C-6 (²J), C-5 (³J), and potentially C-2 across the ring.
The protons of the 2-NH₂ group showing correlations to C-2 (²J) and C-6 (³J).
These correlations would provide unequivocal evidence for the arrangement of the substituents around the pyrimidinone core.
Interactive Table 3: Key Predicted HMBC Correlations for Structural Confirmation
| Proton (¹H) | Correlating Carbon (¹³C) | Coupling Type |
| H-5 | C-4, C-6 | ²J |
| 6-NH₂ | C-6, C-5 | ²J, ³J |
| 2-NH₂ | C-2, C-6 | ²J, ³J |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis of 2,6-Diamino-1-hydroxypyrimidin-4-one
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within 5 parts per million), which allows for the determination of its elemental formula. The molecular formula for 2,6-Diamino-1-hydroxypyrimidin-4-one is C₄H₆N₄O₂.
The calculated monoisotopic mass for this formula is 142.049076 Da .
An experimental HRMS measurement yielding a mass value extremely close to this calculated value (e.g., 142.0494) would confirm the elemental composition and rule out other possible formulas with the same nominal mass. For analysis, the compound would typically be observed as the protonated molecule, [M+H]⁺, with an expected m/z of 143.05690 .
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). researchgate.net The analysis of the resulting fragment ions (product ions) provides valuable structural information.
For the protonated molecule of 2,6-Diamino-1-hydroxypyrimidin-4-one ([M+H]⁺, m/z 143.0569), several characteristic fragmentation pathways can be predicted based on the known behavior of N-oxides and pyrimidine rings:
Loss of Hydroxyl Radical: A characteristic fragmentation of protonated N-oxides is the elimination of a hydroxyl radical (•OH), corresponding to a mass loss of 17 Da. researchgate.net This would generate a prominent fragment ion.
Loss of Oxygen: A related fragmentation is the loss of an oxygen atom (16 Da), known as deoxygenation, which is also diagnostic for N-oxides. nih.gov
Ring Cleavage: Pyrimidine rings commonly fragment via the loss of neutral molecules such as cyanic acid (HNCO, 43.01 Da) or cyanamide (B42294) (H₂NCN, 42.02 Da). These losses would result from the cleavage of the heterocyclic ring.
Loss of Ammonia (B1221849): The amino groups can be eliminated as ammonia (NH₃, 17.03 Da) following protonation.
Interactive Table 4: Plausible MS/MS Fragment Ions for [C₄H₆N₄O₂ + H]⁺
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Formula of Fragment |
| 143.0569 | •OH | 126.0492 | [C₄H₅N₄O]⁺ |
| 143.0569 | O | 127.0563 | [C₄H₇N₄O]⁺ |
| 143.0569 | HNCO | 100.0461 | [C₃H₆N₃O]⁺ |
| 143.0569 | NH₃ | 126.0305 | [C₄H₄N₃O₂]⁺ |
GC-MS and LC-MS Coupling for Mixture Analysis
The analysis of 2,6-Diamino-1-hydroxypyrimidin-4-one and related polar compounds within complex mixtures is effectively achieved through hyphenated chromatographic and mass spectrometric techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS: This is the predominant method for the analysis of pyrimidine derivatives due to their polarity and thermal lability. LC-MS and its tandem version, LC-MS/MS, offer high sensitivity and selectivity for quantifying pyrimidine compounds in complex biological samples. sielc.com Techniques such as ion-pairing reversed-phase liquid chromatography can be optimized for the simultaneous analysis of multiple purine (B94841) and pyrimidine metabolites, including nucleobases, nucleosides, and nucleotides. This approach allows for the effective separation of highly polar metabolites using reverse-phase columns within a short analysis time.
GC-MS: Direct analysis of polar, non-volatile compounds like 2,6-Diamino-1-hydroxypyrimidin-4-one by GC-MS is challenging. The inherent polarity of the amino (-NH2), hydroxyl (-OH), and ketone (C=O) functional groups necessitates a chemical derivatization step to increase volatility and thermal stability. sigmaaldrich.com Common derivatization techniques include silylation or acylation, which convert the active hydrogen atoms on the polar functional groups into less polar moieties. sigmaaldrich.comjfda-online.com For instance, reagents like ethyl chloroformate have been successfully used for the derivatization of nucleobases like guanine, adenine, and cytosine prior to GC-MS analysis. researchgate.net Following derivatization, the resulting products exhibit improved chromatographic behavior, allowing for effective separation and identification based on their characteristic mass spectral fragmentation patterns. sigmaaldrich.com
The choice between LC-MS and GC-MS depends on the specific analytical challenge, with LC-MS generally being more direct for polar pyrimidinones, while GC-MS offers an alternative following a validated derivatization protocol. chromatographyonline.comresearchgate.netnih.gov
X-ray Crystallography for Solid-State Structure of 2,6-Diamino-1-hydroxypyrimidin-4-one
X-ray crystallography is a definitive technique for elucidating the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and the spatial organization of molecules within a crystal lattice. Studies on the tautomer, 2,6-diaminopyrimidin-4(3H)-one, often as a hydrate, have provided significant insights into the structural characteristics of this pyrimidinone system. nih.govresearchgate.net
Single Crystal X-ray Diffraction Analysis of Molecular Geometry
Single crystal X-ray diffraction (SC-XRD) studies on derivatives and solvates of the title compound have confirmed its molecular geometry and tautomeric preferences. Analysis of 2,6-diaminopyrimidin-4(3H)-one monohydrate reveals that the pyrimidinone molecule is nearly planar. nih.gov The crystal structures consistently show that the 3H-tautomer is the preferred form in the solid state. researchgate.netresearchgate.net This technique allows for the precise determination of the unit cell parameters, which define the size and shape of the repeating unit in the crystal.
Below is a table summarizing crystallographic data from studies on polymorphs of 2,6-diaminopyrimidin-4(3H)-one monohydrate. nih.gov
| Parameter | Triclinic Polymorph | Monoclinic Polymorph |
|---|---|---|
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21/c |
| a (Å) | 6.4632 (5) | 8.6119 (5) |
| b (Å) | 6.7825 (5) | 6.6579 (4) |
| c (Å) | 7.7212 (6) | 11.4589 (7) |
| α (°) | 108.616 (3) | 90 |
| β (°) | 100.311 (3) | 108.752 (3) |
| γ (°) | 104.915 (3) | 90 |
| Volume (Å3) | 294.69 (4) | 621.92 (6) |
| Z | 2 | 4 |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The supramolecular architecture of 2,6-diaminopyrimidin-4-one systems is dominated by extensive hydrogen bonding. nih.govresearchgate.netnih.gov The amino groups and the pyrimidinone ring nitrogen and oxygen atoms act as hydrogen bond donors and acceptors, creating robust networks that define the crystal packing.
Key interactions observed in the crystal structures include:
N—H···O Hydrogen Bonds: These are a predominant interaction, linking the amino groups to the carbonyl oxygen of adjacent molecules. nih.govresearchgate.net This interaction is fundamental to the formation of molecular ribbons and sheets. researchgate.net
N—H···N Hydrogen Bonds: The amino groups also form hydrogen bonds with the ring nitrogen atoms of neighboring pyrimidinone molecules. nih.gov
Interactions with Solvent Molecules: In pseudopolymorphs such as the monohydrate, water molecules are integral to the structure, acting as bridges that link molecular chains or layers through additional O—H···O and N—H···O hydrogen bonds, resulting in a three-dimensional network. nih.gov
In the triclinic polymorph of 2,6-diaminopyrimidin-4(3H)-one monohydrate, molecules are connected via N—H···O and N—H···N hydrogen bonds to form infinite chains, which are then linked by water molecules into a 3D structure. nih.gov In the monoclinic form, the pyrimidinone molecules form two-dimensional networks, which are subsequently connected by the water molecules. nih.gov These robust hydrogen bonding motifs are a characteristic feature of pyrimidinone chemistry. nih.gov
Polymorphism and Pseudopolymorphism in 2,6-Diaminopyrimidin-4-one Systems
Polymorphism is the ability of a compound to exist in more than one crystal structure, while pseudopolymorphism involves the incorporation of solvent molecules (like water in hydrates) into the crystal lattice. researchgate.nettechniques-ingenieur.fracademicjournals.org Both phenomena are observed in the 2,6-diaminopyrimidin-4-one system.
A notable study on 2,6-diaminopyrimidin-4(3H)-one monohydrate revealed the simultaneous crystallization of two new polymorphs—one triclinic and one monoclinic—from an aqueous solution. nih.gov This is in addition to a previously identified orthorhombic polymorph isolated under similar conditions. nih.gov While the molecular geometry within the three polymorphs is similar, their crystal packing differs significantly due to variations in the hydrogen bonding networks. nih.gov
The existence of these different crystalline forms highlights the compound's structural flexibility. The term pseudopolymorphism aptly describes these monohydrated forms, as the water molecule is an integral part of the crystal structure, distinguishing them from anhydrous forms. researchgate.netacademicjournals.org The study of such forms is crucial as different polymorphs and pseudopolymorphs can exhibit distinct physicochemical properties. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification in 2,6-Diamino-1-hydroxypyrimidin-4-one
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of 2,6-Diamino-1-hydroxypyrimidin-4-one is expected to show characteristic absorption bands corresponding to its key functional groups.
The principal vibrations can be assigned as follows:
O-H Stretching: A broad absorption band is expected, typically in the 3200-2500 cm⁻¹ region, corresponding to the stretching vibration of the hydroxyl group in the N-OH moiety.
N-H Stretching: The two primary amino (-NH₂) groups will typically exhibit two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations. researchgate.netresearchgate.net
C=O Stretching: A strong absorption band, characteristic of the carbonyl group in the pyrimidinone ring (an amide-like structure), is expected in the region of 1700-1650 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected to appear in the 1650-1450 cm⁻¹ region.
N-H Bending: The scissoring vibration of the amino groups typically results in a band around 1650-1580 cm⁻¹.
The following table summarizes the expected characteristic IR absorption bands for the compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |
|---|---|---|---|
| Amino (R-NH2) | Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium |
| Hydroxyl (N-OH) | O-H Stretch | 3200 - 2500 | Broad, Medium |
| Carbonyl (C=O) | C=O Stretch | 1700 - 1650 | Strong |
| Amino (R-NH2) | N-H Bend | 1650 - 1580 | Medium |
| Pyrimidine Ring | C=N and C=C Stretch | 1650 - 1450 | Medium to Strong |
Theoretical and Computational Investigations of 2,6 Diamino 1 Hydroxypyrimidin 4 One
Quantum Chemical Calculations on 2,6-Diamino-1-hydroxypyrimidin-4-one
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These calculations can elucidate geometric parameters, electronic structure, and molecular orbital energies.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing the geometry of molecules like 2,6-Diamino-1-hydroxypyrimidin-4-one to find its most stable three-dimensional arrangement. The process involves calculating the molecule's energy at various atomic arrangements until a minimum energy conformation is found. This optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.
DFT calculations also reveal the electronic structure, offering a map of how electrons are distributed within the molecule. This is essential for understanding the molecule's reactivity and physical properties.
Analysis of Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. ripublication.com A smaller HOMO-LUMO gap generally implies higher reactivity.
The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, identifies the electron-rich and electron-deficient regions of the molecule. researchgate.net These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Selection and Application of Basis Sets and Computational Models
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.gov Common functionals like B3LYP are often used for their balance of accuracy and computational cost. nih.gov Basis sets, which are sets of mathematical functions used to build molecular orbitals, range from minimal (e.g., STO-3G) to more extensive ones that include polarization and diffuse functions (e.g., 6-311++G(d,p)). researchgate.net The selection of an appropriate basis set is crucial for obtaining reliable results that are comparable to experimental data. mdpi.com
Tautomerism and Conformational Analysis of 2,6-Diamino-1-hydroxypyrimidin-4-one Systems
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom accompanied by a switch of a single bond and an adjacent double bond. For molecules like 2,6-Diamino-1-hydroxypyrimidin-4-one, several tautomeric forms can exist, and their relative stability is a key aspect of their chemistry.
Identification and Energetic Characterization of Stable Tautomeric Forms
Derivatives of 4-hydroxypyrimidine (B43898) are known to undergo keto-enol tautomerization. researchgate.netnih.gov In the case of 2,6-Diamino-1-hydroxypyrimidin-4-one, several potential tautomers can be envisioned, including keto-enol and amino-imino forms. Computational methods can be employed to identify all possible stable tautomers and to calculate their relative energies. This energetic characterization helps in determining the most predominant tautomeric form under specific conditions. Theoretical calculations on related pyrimidine (B1678525) systems have shown that the relative stability of tautomers can be significantly influenced by the presence and position of substituents. researchgate.net
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| Keto Form (4-one) | 0.0 (Reference) |
| Enol Form (4-hydroxy) | +5.2 |
| Imino Form (2-imino) | +8.7 |
Influence of Solvent Environment on Tautomeric Equilibria
The surrounding environment, particularly the solvent, can have a profound impact on the equilibrium between different tautomers. jlu.edu.cnmdpi.com Solvents can stabilize certain tautomers over others through interactions such as hydrogen bonding. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the tautomeric equilibrium. mdpi.com These models treat the solvent as a continuous dielectric medium, allowing for the calculation of solvation energies for each tautomer. Generally, more polar solvents tend to favor more polar tautomers. jlu.edu.cn Studies on similar heterocyclic systems have demonstrated that the tautomeric equilibrium can shift significantly when moving from the gas phase to a solution phase. elsevierpure.com
Intramolecular Proton Transfer Barriers and Mechanisms
Intramolecular proton transfer (tautomerism) is a critical aspect of the chemical behavior of pyrimidine derivatives, influencing their structure, stability, and interaction with biological targets. For 2,6-Diamino-1-hydroxypyrimidin-4-one, several tautomeric forms are possible due to the presence of amine, hydroxyl, and amide functionalities. Computational studies, primarily using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms and energy barriers associated with the interconversion of these tautomers.
The principal tautomeric equilibria for this compound involve keto-enol and amino-imino forms. The N1-hydroxylated pyrimidinone core can exist in the keto form (as named) or an enol form where the proton from the N1-hydroxyl group transfers to the adjacent C4-carbonyl oxygen. Additionally, the amino groups at the C2 and C6 positions can exist in the amino form (-NH₂) or an imino form (=NH) through proton transfer to a ring nitrogen.
Computational models are employed to calculate the potential energy surface for these proton transfer reactions. The transition state for each transfer is identified, and its energy is calculated to determine the activation energy barrier. Studies on analogous systems, such as 2-pyridone/2-hydroxypyridine, have shown that the energy barrier for proton transfer can be significantly high in the gas phase but is often lowered in the presence of solvent molecules that can mediate the proton transfer through a shuttle mechanism. For instance, the transition barrier for the tautomerization of 2-thiopyrimidine has been calculated to be approximately 130 kJ·mol⁻¹ in the gas phase. researchgate.net Water molecules, in particular, can form hydrogen-bonded bridges, facilitating the proton transfer and lowering the activation energy.
The relative stability of the different tautomers is also a key output of these calculations. For many pyrimidinone derivatives, the keto form is found to be more stable than the enol form in the solid state and in polar solvents. nih.govnih.gov The relative energies of the amino and imino tautomers are also crucial, as they can affect the hydrogen bonding patterns of the molecule.
Below is a table summarizing typical proton transfer energy barriers calculated for related heterocyclic systems, which can provide an estimate for the processes in 2,6-Diamino-1-hydroxypyrimidin-4-one.
Table 1: Calculated Proton Transfer Energy Barriers in Analogous Heterocyclic Systems
| System | Tautomeric Process | Computational Method | Calculated Energy Barrier (kJ/mol) | Reference |
|---|---|---|---|---|
| 2-Thiopyrimidine | Thione to Thiol | B3LYP/6-311++G(d,p) | ~130 (gas phase) | researchgate.net |
| 8-hydroxyadenine | Keto to Enol (water-assisted) | DFT | 39.6 (with two water molecules) | researchgate.net |
| Triazoline dione (B5365651) dimers | Double Proton Transfer | DFT/MP2 | 11.4 - 15.0 | researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules, including their conformational flexibility and interactions with the surrounding environment. researchgate.netnih.gov For 2,6-Diamino-1-hydroxypyrimidin-4-one, MD simulations can provide detailed insights into its structural fluctuations and how it interacts with solvent molecules, typically water, in a biological context.
The conformational flexibility of 2,6-Diamino-1-hydroxypyrimidin-4-one arises from the rotation around single bonds, such as the C-N bonds of the amino groups and the N-O bond of the hydroxyl group. MD simulations can map the accessible conformational space by simulating the molecule's trajectory over time, typically on the nanosecond to microsecond timescale. nih.gov This allows for the identification of low-energy, stable conformations and the transitions between them.
A key aspect of MD simulations is the detailed modeling of solvent interactions. In an aqueous environment, the polar functional groups of 2,6-Diamino-1-hydroxypyrimidin-4-one (the amino groups, hydroxyl group, and carbonyl group) will form hydrogen bonds with water molecules. MD simulations can characterize these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. This provides a quantitative measure of the solvation shell structure.
Furthermore, the strength of these interactions can be quantified by calculating the interaction energies, which are typically decomposed into van der Waals and electrostatic contributions. rjeid.com This analysis helps to understand the energetic favorability of the molecule's solvation. The dynamics of the hydrogen bonds, including their formation and breaking over time, can also be analyzed to understand the solvent's effect on the solute's flexibility and vice versa.
The following table presents a hypothetical summary of the types of data that can be obtained from an MD simulation of 2,6-Diamino-1-hydroxypyrimidin-4-one in a water box.
Table 2: Representative Data from a Hypothetical MD Simulation of 2,6-Diamino-1-hydroxypyrimidin-4-one in Water
| Parameter | Description | Typical Finding |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating structural stability. | Low RMSD values would suggest a relatively rigid pyrimidine core. |
| Radial Distribution Function (g(r)) | Describes the probability of finding a water oxygen atom at a distance r from a solute's hydrogen bond donor/acceptor atom. | Sharp peaks at ~1.8-2.5 Å for N-H---O and O-H---O interactions, indicating strong hydrogen bonding. |
| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds between the solute and solvent. | Multiple, stable hydrogen bonds involving the amino, hydroxyl, and carbonyl groups. |
| Interaction Energy | Sum of electrostatic and van der Waals energies between the solute and solvent. | A large negative value, indicating favorable solvation. |
Prediction of Spectroscopic Properties and Reactivity Parameters of 2,6-Diamino-1-hydroxypyrimidin-4-one
Quantum chemical calculations, particularly DFT, are widely used to predict the spectroscopic properties and reactivity of molecules. nih.govnih.gov These theoretical predictions are invaluable for interpreting experimental data and for understanding the electronic structure and chemical behavior of compounds like 2,6-Diamino-1-hydroxypyrimidin-4-one.
Spectroscopic Properties:
Infrared (IR) and Raman Spectra: Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net The calculated spectra for 2,6-Diamino-1-hydroxypyrimidin-4-one would be expected to show characteristic peaks for N-H stretching of the amino groups, O-H stretching of the hydroxyl group, C=O stretching of the carbonyl group, and various C-N and C-C stretching and bending modes within the pyrimidine ring.
Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions can assist in the structural elucidation of the molecule and its tautomeric forms.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. mdpi.com The calculations provide the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental UV-Vis spectrum. For pyrimidine derivatives, these absorptions typically arise from π → π* and n → π* electronic transitions.
Reactivity Parameters:
From the calculated energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—a set of global reactivity descriptors can be derived. These parameters provide a quantitative measure of the molecule's reactivity and stability.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity.
Ionization Potential (I) and Electron Affinity (A): These can be approximated from the HOMO and LUMO energies, respectively (I ≈ -E_HOMO, A ≈ -E_LUMO).
Chemical Hardness (η) and Softness (S): Hardness is a measure of the resistance to a change in electron distribution (η = (I - A) / 2). Softness is the reciprocal of hardness.
Electronegativity (χ): This is the power of an atom or molecule to attract electrons (χ = (I + A) / 2).
Electrophilicity Index (ω): This parameter measures the propensity of a species to accept electrons (ω = χ² / 2η).
The following table provides a summary of the types of spectroscopic and reactivity data that can be predicted for 2,6-Diamino-1-hydroxypyrimidin-4-one using computational methods.
Table 3: Predicted Spectroscopic and Reactivity Parameters for 2,6-Diamino-1-hydroxypyrimidin-4-one
| Parameter | Computational Method | Predicted Information |
|---|---|---|
| IR Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP) | N-H stretch (~3300-3500), O-H stretch (~3200-3600), C=O stretch (~1650-1700), Ring vibrations (~1400-1600) |
| ¹H NMR Chemical Shifts (ppm) | DFT (GIAO) | Signals for NH₂, OH, and ring protons, sensitive to tautomeric form. |
| ¹³C NMR Chemical Shifts (ppm) | DFT (GIAO) | Signals for carbonyl carbon and ring carbons. |
| UV-Vis λ_max (nm) | TD-DFT | Absorption bands corresponding to π → π* and n → π* transitions. |
| HOMO-LUMO Gap (eV) | DFT | Indicator of chemical reactivity and stability. |
| Chemical Hardness (η) | DFT | Measure of resistance to deformation of the electron cloud. |
| Electrophilicity Index (ω) | DFT | Propensity to act as an electrophile. |
Advanced Analytical Methodologies for Detection and Quantification of 2,6 Diamino 1 Hydroxypyrimidin 4 One
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a cornerstone technique for the analysis of pyrimidine (B1678525) derivatives. researchgate.net Method development for a polar compound like 2,6-Diamino-1-hydroxypyrimidin-4-one focuses on achieving adequate retention on the stationary phase, good peak shape, and resolution from potential impurities or matrix components.
The primary challenge in developing an HPLC method for 2,6-Diamino-1-hydroxypyrimidin-4-one is managing its high polarity, which can lead to poor retention on traditional reversed-phase columns.
Chromatographic Column Selection:
Reversed-Phase (RP) Chromatography: Standard C18 and C8 columns are widely used for pyrimidine analysis. researchgate.net However, for highly polar analytes, specialized RP columns are often required. These include "aqueous" C18 columns that are stable in 100% aqueous mobile phases or columns with polar-embedded or polar-endcapped phases, which enhance the retention of water-soluble compounds. lcms.czwaters.com For instance, a method for the related compound 2,4-diamino-6-hydroxypyrimidine (B22253) utilized a hydrophilic C18 column specifically designed for retaining strongly polar compounds. google.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. biocompare.com This technique uses a polar stationary phase (e.g., unbonded silica, or columns bonded with amide, amino, or diol groups) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile (B52724). researchgate.net Water acts as the strong eluting solvent. HILIC can provide orthogonal selectivity compared to reversed-phase methods. lcms.czresearchgate.net
Mobile Phase Optimization: The choice of mobile phase is critical and is dictated by the selected column and the physicochemical properties of the analyte.
For Reversed-Phase HPLC: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. Due to the basic nature of the diamino-pyrimidine structure, controlling the pH of the mobile phase is crucial for achieving symmetrical peak shapes and consistent retention times. Acidic modifiers such as formic acid, trifluoroacetic acid, or phosphoric acid are often added to the aqueous phase to protonate residual silanol (B1196071) groups on the column, minimizing unwanted secondary interactions. sielc.comsigmaaldrich.com A buffered system, such as potassium dihydrogen phosphate, can also be used to maintain a constant pH and improve peak shape. google.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of any less polar impurities and to shorten the analysis time.
For HILIC: The mobile phase is primarily organic (e.g., >70% acetonitrile) with a smaller portion of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate). The buffer concentration is kept low to maintain analyte solubility and ensure proper ionic strength for the HILIC retention mechanism. researchgate.net
A typical starting point for method development on a reversed-phase column is presented in the table below.
| Parameter | Condition | Rationale |
| Column | Polar-Embedded RP C18 (e.g., 150 x 4.6 mm, 5 µm) | Enhances retention for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol activity and improve peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Elution | Gradient | To ensure elution of all components and optimize run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume, adjustable based on concentration. |
The pyrimidine ring system contains a chromophore that absorbs ultraviolet (UV) light, making UV detection a suitable technique for quantification.
UV Detector: A variable wavelength UV detector can be used for routine quantification at a single, optimized wavelength. The selection of the wavelength should be based on the absorbance maximum of 2,6-Diamino-1-hydroxypyrimidin-4-one to achieve maximum sensitivity. For the structurally similar compound 2,4-diamino-6-hydroxypyrimidine, a detection wavelength of 210 nm was found to be effective for quantification. google.com
Diode Array Detector (DAD): A DAD (or Photodiode Array, PDA) detector offers significant advantages over a standard UV detector. It acquires the entire UV-Vis spectrum at each point in the chromatogram. This capability is invaluable during method development for assessing peak purity and confirming the identity of the analyte peak by comparing its spectrum with that of a reference standard. It also allows for the simultaneous quantification of impurities at their respective optimal wavelengths. google.comrjptonline.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification
For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of the analyte in complex research matrices, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique couples the separation power of LC with the sensitive and highly specific detection capabilities of a triple quadrupole mass spectrometer.
Analysis is typically performed using electrospray ionization (ESI) in positive ion mode, which is well-suited for protonating the basic nitrogen atoms in the pyrimidine ring. Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. birmingham.ac.uk This process provides exceptional selectivity, minimizing interference from co-eluting matrix components. ijper.org
A developed LC-MS/MS method must be validated to ensure its reliability for its intended purpose. Validation is performed according to established guidelines and typically includes the assessment of the following parameters: ijper.orgnih.gov
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity: The demonstration of a proportional relationship between the detector response and the analyte concentration over a defined range. A correlation coefficient (R²) of >0.99 is generally required. ijper.org
Accuracy: The closeness of the measured concentration to the true value, often expressed as the percentage recovery of a known amount of spiked analyte.
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly. It is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), with results expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.
The table below presents hypothetical validation results for an LC-MS/MS method, illustrating typical acceptance criteria.
| Validation Parameter | Acceptance Criterion | Hypothetical Result |
| Linearity Range | R² > 0.99 | 0.5 - 500 ng/mL, R² = 0.998 |
| Intra-day Precision (%RSD) | < 15% | 3.5% - 8.2% |
| Inter-day Precision (%RSD) | < 15% | 5.1% - 10.5% |
| Accuracy (% Recovery) | 85% - 115% | 92.6% - 108.3% |
| Limit of Detection (LOD) | S/N > 3 | 0.15 ng/mL |
| Limit of Quantification (LOQ) | S/N > 10 | 0.5 ng/mL |
Effective sample preparation is crucial for LC-MS/MS analysis to remove interferences that can suppress the analyte signal (matrix effects) or damage the analytical column. researchgate.net The choice of technique depends on the complexity of the research matrix (e.g., cell culture media, environmental water samples, plant extracts).
Protein Precipitation (PPT): For matrices containing proteins, such as cell lysates, PPT is a simple and rapid method. It involves adding a water-miscible organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to precipitate the proteins, which are then removed by centrifugation.
Liquid-Liquid Extraction (LLE): LLE separates the analyte from matrix components based on its partitioning between two immiscible liquid phases. However, its utility for a highly polar compound like 2,6-Diamino-1-hydroxypyrimidin-4-one may be limited.
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. cdc.gov For a polar and basic compound, several SPE sorbent chemistries can be considered:
Reversed-Phase SPE: C18 or polymeric sorbents can be used, but may require careful optimization to retain the polar analyte.
Ion-Exchange SPE: Strong or weak cation exchange (SCX or WCX) sorbents are ideal. At an appropriate pH, the analyte will be positively charged and retained on the sorbent, while neutral and acidic interferences are washed away. The analyte is then eluted with a high pH or high ionic strength solution.
Mixed-Mode SPE: These sorbents combine reversed-phase and ion-exchange properties, offering orthogonal retention mechanisms for enhanced cleanup.
Comparative Analysis of Different Quantification Methodologies
Both HPLC-UV/DAD and LC-MS/MS are powerful techniques for the quantification of 2,6-Diamino-1-hydroxypyrimidin-4-one, but they differ significantly in their performance characteristics, complexity, and cost. The choice between them depends on the specific requirements of the analysis. nih.gov
| Feature | HPLC with UV/DAD Detection | LC-MS/MS Detection |
| Selectivity | Moderate. Relies on chromatographic separation. Peak purity can be assessed by DAD. Susceptible to interference from co-eluting compounds with similar UV spectra. | Very High. Relies on both chromatographic separation and the specific mass-to-charge ratio (m/z) of the precursor and product ions. |
| Sensitivity | Lower (typically in the µg/mL range). nih.gov | Very High (can reach pg/mL or lower ranges). nih.gov |
| Linear Range | Typically 2-3 orders of magnitude. | Can span 4-5 orders of magnitude. |
| Matrix Effects | Less prone to signal suppression/enhancement from matrix components. | Highly susceptible to ion suppression or enhancement, requiring thorough sample cleanup and often the use of an internal standard. |
| Instrumentation Cost | Relatively low. | High. |
| Operational Complexity | Simpler to operate and maintain. Method development is more straightforward. | More complex. Requires specialized expertise for operation, maintenance, and method development. |
| Throughput | Moderate. | High, especially with modern UPLC systems. nih.gov |
| Application | Ideal for purity analysis, content uniformity, and quantification of the bulk substance or in simple formulations. | Essential for bioanalytical studies, trace-level analysis in complex environmental or biological matrices, and definitive identification. |
Applications of 2,6 Diamino 1 Hydroxypyrimidin 4 One As a Research Tool and Intermediate
Utilization as Biochemical Probes in Enzymatic and Cellular Assays
No information was found on the use of 2,6-Diamino-1-hydroxypyrimidin-4-one as a biochemical probe in enzymatic or cellular assays.
Intermediates in the Synthesis of Pharmacologically Relevant Pyrimidine (B1678525) Compounds
There is no available literature detailing the use of 2,6-Diamino-1-hydroxypyrimidin-4-one as an intermediate in the synthesis of other pharmacologically relevant pyrimidine compounds.
Contribution to Fundamental Research on Purine (B94841) and Pyrimidine Metabolism
No research was identified that describes the contribution of 2,6-Diamino-1-hydroxypyrimidin-4-one to the fundamental understanding of purine and pyrimidine metabolism.
Future Research Directions and Emerging Paradigms for 2,6 Diamino 1 Hydroxypyrimidin 4 One
Development of Novel Derivatization and Functionalization Strategies
The future exploration of 2,6-Diamino-1-hydroxypyrimidin-4-one is intrinsically linked to the development of versatile synthetic strategies to modify its core structure. Derivatization is crucial for tuning the molecule's physicochemical properties, enhancing its biological activity, and creating probes for mechanistic studies. Future research should focus on selectively modifying its key functional groups: the two amino groups, the N-hydroxy moiety, and the pyrimidinone ring itself.
Strategies can be adapted from established pyrimidine (B1678525) chemistry. For instance, the amino groups can be targets for acylation, alkylation, or arylation to modulate solubility and interaction with biological targets. The synthesis of ureido-based derivatives at the amino positions, similar to strategies used for related pyrimidinones, could be explored to target enzymatic active sites. acs.org Furthermore, the N-hydroxy group offers a unique handle for functionalization, potentially through esterification or etherification, creating prodrugs or novel bioactive conjugates.
| Functional Group | Reaction Type | Potential Reagents | Objective of Derivatization |
|---|---|---|---|
| C2 and C6 Amino Groups | Acylation / Sulfonylation | Acid chlorides, Sulfonyl chlorides | Modulate lipophilicity, introduce pharmacophores |
| C2 and C6 Amino Groups | Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Introduce alkyl diversity |
| N1-hydroxy Group | O-Alkylation / O-Acylation | Alkyl halides, Acid anhydrides | Create prodrugs, alter hydrogen bonding |
| C5 Position of Ring | Halogenation | N-Bromosuccinimide (NBS) | Provide a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) ncats.io |
Integration of Advanced Computational Chemistry with Experimental Studies
The synergy between computational modeling and empirical research is a powerful paradigm for accelerating discovery. For 2,6-Diamino-1-hydroxypyrimidin-4-one, in silico methods can provide profound insights into its intrinsic properties and interaction dynamics, guiding subsequent experimental work. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict its stable tautomeric forms, electronic structure, and reactivity. researchgate.net This is particularly relevant given that the parent compound, 2,6-diaminopyrimidin-4-one, shows a strong preference for the 3H-keto tautomer in the solid state. researchgate.net
Molecular dynamics (MD) simulations can model the compound's behavior in solution and its binding modes with potential protein targets. By simulating its interaction with enzymes like GTP cyclohydrolase or dihydrofolate reductase—targets for similar pyrimidine structures—researchers can predict binding affinities and identify key interacting residues. nih.gov These computational predictions can then be used to prioritize the synthesis of specific derivatives and guide the design of biochemical assays.
| Computational Method | Research Application | Predicted Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Tautomer stability analysis | Relative energies of keto-enol and amine-imine tautomers |
| Molecular Docking | Virtual screening against enzyme libraries | Prediction of binding poses and scoring of potential protein targets |
| Molecular Dynamics (MD) | Analysis of protein-ligand complex stability | Understanding dynamic interactions and residence time at the binding site |
| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of intramolecular hydrogen bonds | Insight into conformational preferences and structural stability researchgate.net |
Exploration of Uncharted Molecular Targets and Signaling Pathways
While the parent compound is a known inhibitor of GTP cyclohydrolase I, the introduction of the N1-hydroxy group could significantly alter its biological activity profile. chemicalbook.com A critical future direction is the systematic screening of 2,6-Diamino-1-hydroxypyrimidin-4-one and its derivatives against a broad panel of biological targets. Its structural similarity to purine (B94841) nucleobases suggests that enzymes involved in nucleic acid metabolism, such as polymerases, kinases, and helicases, could be potential targets.
Furthermore, many heterocyclic compounds are known to modulate cell signaling pathways by inhibiting protein kinases. High-throughput screening against a comprehensive kinase panel could uncover novel anti-proliferative or anti-inflammatory activities. Unbiased screening approaches, such as chemoproteomics, could also be employed to identify novel protein binding partners within the cellular environment, thereby revealing previously unknown mechanisms of action and signaling pathways.
Role in Understanding and Modulating Nucleic Acid Chemistry and Biology
As a nucleobase analog, 2,6-Diamino-1-hydroxypyrimidin-4-one holds considerable potential for applications in chemical biology and nucleic acid research. The related nucleobase 2,6-diaminopurine (B158960) (DAP) is known to form three hydrogen bonds with thymine, leading to enhanced thermal stability of DNA duplexes. nih.gov The N1-hydroxy group on 2,6-Diamino-1-hydroxypyrimidin-4-one introduces a modification that could alter its base-pairing properties in a unique way.
Future research should investigate its ability to be incorporated into DNA or RNA strands by polymerases and to determine its pairing fidelity. The N-hydroxy functionality is a known pro-mutagenic feature in other nucleobases, as it can lead to tautomeric forms that cause mispairing during replication. Studying this potential could provide new tools for inducing targeted mutations. Furthermore, oligonucleotides modified with this compound could be synthesized to explore their potential in applications like antisense therapy or aptamer development, where altered binding affinity and nuclease resistance are desirable.
| Base | Pairing Partner | H-Bond Donors | H-Bond Acceptors | Number of H-Bonds |
|---|---|---|---|---|
| Guanine | Cytosine | 2 | 1 | 3 |
| 2,6-Diaminopurine | Thymine | 2 | 1 | 3 nih.gov |
| 2,6-Diamino-1-hydroxypyrimidin-4-one (Hypothetical) | Adenine/Guanine | Potentially 3 (2x -NH₂, 1x -OH) | Potentially 2 (N3, C4=O) | Variable (TBD) |
Potential in Materials Science and Supramolecular Chemistry
The ability of 2,6-diaminopyrimidin-4-one to form extensive, three-dimensional networks through intermolecular hydrogen bonds (N-H···O and N-H···N) and π–π stacking interactions is well-documented. researchgate.netnih.govnih.gov The addition of the N1-hydroxy group provides another potent hydrogen bond donor and acceptor site, which could be exploited for the rational design of novel supramolecular materials.
Future research in this area should focus on the synthesis of derivatives and the study of their self-assembly properties in the solid state and in solution. This could lead to the formation of functional materials such as organogels, liquid crystals, or porous crystalline frameworks. The ability to form robust, predictable hydrogen-bonding motifs, like the R²₂(8) graph set observed in related compounds, makes this molecular scaffold highly attractive for crystal engineering and the development of materials with tailored electronic or recognition properties. nih.gov The investigation of co-crystallization with other molecules could also lead to new multi-component materials with unique synergistic properties. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,6-diamino-1-hydroxypyrimidin-4-one, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves condensation reactions of urea or thiourea derivatives with β-keto esters or malononitrile precursors. For optimization, vary temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., ethanol, DMF), and catalyst use (e.g., acidic/basic conditions). Purification via recrystallization (using water or ethanol) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Characterization should include H/C NMR, FT-IR, and mass spectrometry to confirm structure and purity .
Q. How does the solubility profile of 2,6-diamino-1-hydroxypyrimidin-4-one influence experimental design?
- Methodology : The compound is weakly acidic and slightly soluble in water, as noted in its matched description . Solubility can be enhanced using polar aprotic solvents (e.g., DMSO) or by adjusting pH (e.g., dilute NaOH for deprotonation). For aqueous experiments, consider sonication or co-solvents. Quantify solubility via UV-Vis spectroscopy at λmax or HPLC with calibration curves.
Q. What analytical techniques are most reliable for characterizing this compound’s purity and stability?
- Methodology : Use HPLC (C18 column, aqueous-organic mobile phase) to assess purity. Thermal stability can be evaluated via TGA/DSC (decomposition >300°C, inferred from structurally related pyrimidines ). Monitor hydrolytic stability under varying pH (1–13) using NMR or LC-MS to detect degradation products.
Advanced Research Questions
Q. How can tautomeric equilibria and electronic properties of 2,6-diamino-1-hydroxypyrimidin-4-one be investigated?
- Methodology : Tautomerism (e.g., keto-enol or amino-imino forms) can be studied via X-ray crystallography (if crystals are obtainable) or N NMR. Computational modeling (DFT or MD simulations) predicts dominant tautomers and electronic distributions. Compare experimental IR/Raman spectra with computed vibrational modes for validation .
Q. What mechanistic insights exist for its reactivity in nucleophilic or electrophilic substitution reactions?
- Methodology : Conduct kinetic studies under controlled conditions (e.g., varying nucleophiles like amines or electrophiles like halogens). Monitor reaction progress via <sup>1</sup>H NMR or in situ FT-IR. Isotopic labeling (e.g., O in the hydroxyl group) can track substitution sites. Compare results with analogous pyrimidine derivatives to identify electronic effects .
Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, stability)?
- Methodology : Replicate experiments under identical conditions (solvent, temperature, pH). Use standardized protocols (e.g., USP guidelines for solubility testing). Employ orthogonal analytical methods (e.g., NMR for structural integrity vs. HPLC for purity). Publish raw data and detailed experimental logs to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
